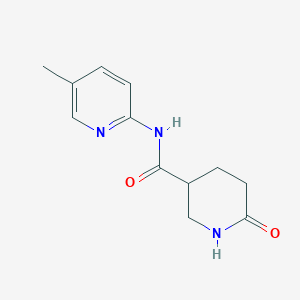
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dichloropyridin-2-yl group and an acetonitrile group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions and purification techniques . The process typically includes steps such as extraction, filtration, and distillation to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing biological processes such as neurotransmission or enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(Piperazin-2-yl)acetonitrile dihydrochloride
- 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol
Uniqueness
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile is unique due to the presence of the 3,5-dichloropyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall biological activity compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C11H12Cl2N4 |
|---|---|
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-7-10(13)11(15-8-9)17-5-3-16(2-1-14)4-6-17/h7-8H,2-6H2 |
Clave InChI |
POIHOQMWCIJOKC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC#N)C2=C(C=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


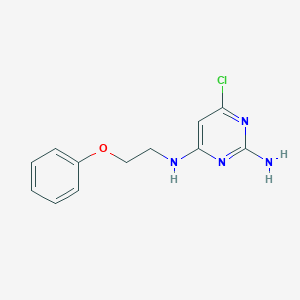
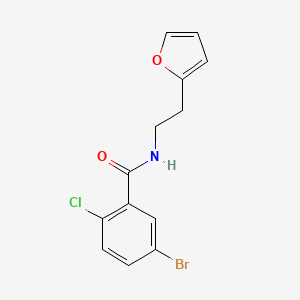
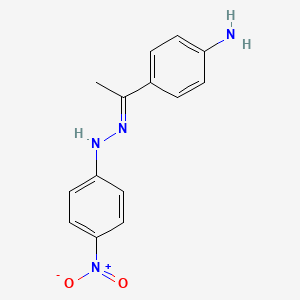
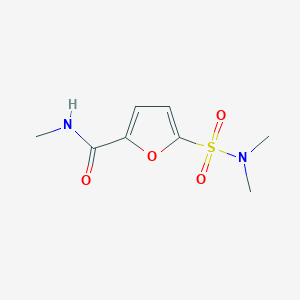
![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

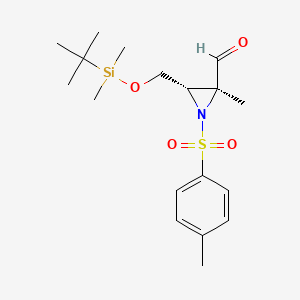
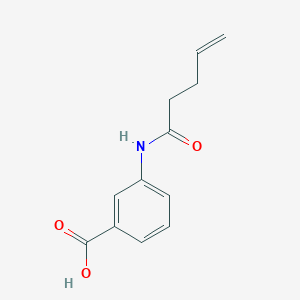

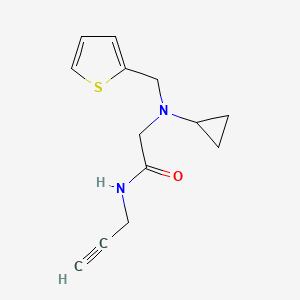
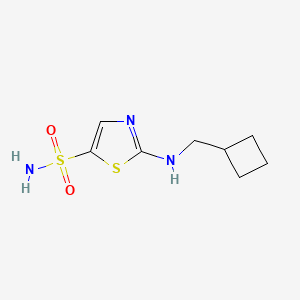

![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)
